N-Acetyl-L-methionine (N-Ac-L-Met)
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Overview
Description
N-Acetyl-L-methionine is an L-methionine derivative that is nutritionally and metabolically equivalent to L-methionine . It is an amino acid used in various applications, including peritoneal dialysis treatment in patients with renal failure and nutritional therapy in patients with nutritional deficiency or post-infection weakness . The compound has a molecular formula of C7H13NO3S and a molecular weight of 191.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-L-methionine can be synthesized through the acetylation of L-methionine. One common method involves reacting L-methionine with acetic anhydride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of N-Acetyl-L-methionine often involves fermentation processes using genetically modified organisms (GMOs). For example, Escherichia coli can be engineered to produce high concentrations of L-methionine, which is then acetylated to form N-Acetyl-L-methionine . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-methionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thioethers.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Acetyl group substitution can be achieved using nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Regeneration of the thioether form of methionine.
Substitution: Various N-substituted methionine derivatives.
Scientific Research Applications
N-Acetyl-L-methionine has a wide range of applications in scientific research:
Mechanism of Action
N-Acetyl-L-methionine exerts its effects through several molecular targets and pathways:
Protein Synthesis: Acts as a building block for proteins, contributing to various physiological functions.
Antioxidant Activity: Helps in the regulation of oxidative stress by participating in the synthesis of glutathione, a major antioxidant in the body.
Metabolic Pathways: Involved in the methionine cycle, which is crucial for methylation reactions and the synthesis of other important biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-D-methionine
- N-Acetyl-D,L-methionine
- L-Methionine sulfoxide
- DL-Methionine sulfoxide
- N-Acetyl-L-phenylalanine
- N-Acetyl-L-cysteine
- N-Acetyl-L-alanine
Uniqueness
N-Acetyl-L-methionine is unique due to its specific acetylation, which enhances its stability and bioavailability compared to L-methionine. This modification allows it to be used in various therapeutic and industrial applications where enhanced stability and controlled release are desired .
Properties
Molecular Formula |
C6H11NO4S |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
(2R)-2-acetamido-2-(methylsulfanylmethoxy)acetic acid |
InChI |
InChI=1S/C6H11NO4S/c1-4(8)7-5(6(9)10)11-3-12-2/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1 |
InChI Key |
XPTVMEHNEDVNDT-RXMQYKEDSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C(=O)O)OCSC |
Canonical SMILES |
CC(=O)NC(C(=O)O)OCSC |
Origin of Product |
United States |
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